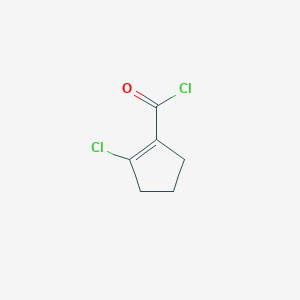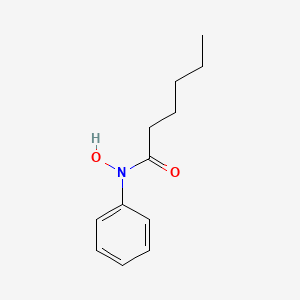
N-Hydroxy-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-phenylhexanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a phenyl-substituted hexanamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-phenylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with N-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-N-phenylhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: N-Nitroso-N-phenylhexanamide or N-Nitro-N-phenylhexanamide.
Reduction: N-Phenylhexanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Hydroxy-N-phenylhexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of flavin-dependent N-hydroxylating enzymes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-phenylhexanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, thereby blocking its activity. This mechanism is particularly relevant in the context of antimicrobial and enzyme inhibition studies.
Comparaison Avec Des Composés Similaires
N-Hydroxy-N-phenylhexanamide can be compared with other similar compounds, such as:
N-Hydroxy-N-phenylacetamide: Similar structure but with an acetamide group instead of a hexanamide group.
N-Hydroxy-N-phenylbenzamide: Contains a benzamide group, leading to different chemical properties and reactivity.
N-Hydroxy-N-phenylpropionamide: Features a propionamide group, which affects its solubility and reactivity.
Uniqueness: this compound is unique due to its specific chain length and the presence of both a hydroxyl group and a phenyl ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
25310-12-7 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-hydroxy-N-phenylhexanamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,15H,2-3,5,10H2,1H3 |
Clé InChI |
DLNMDTAESPMVOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


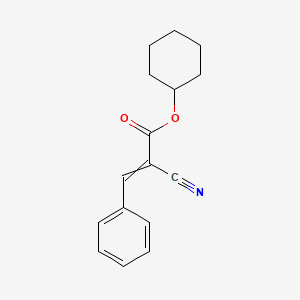
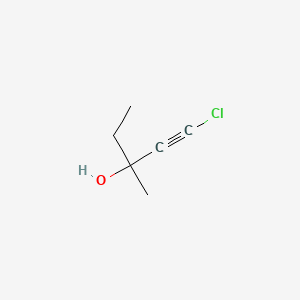
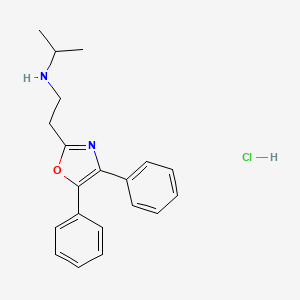
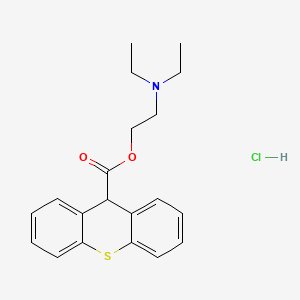
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
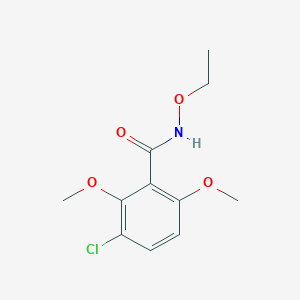
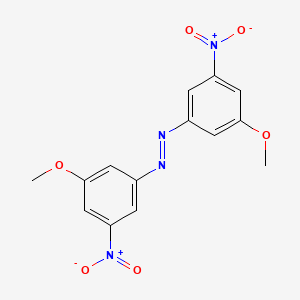
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)

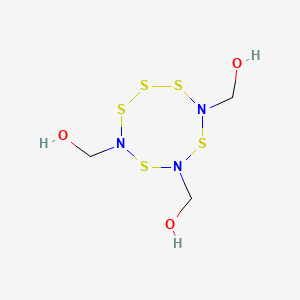
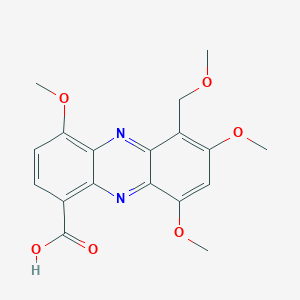
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)

